N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole moiety substituted with a methoxy group and a cyclobutanecarboxamide group, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of 4-methoxyindole with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the cyclobutanecarboxamide moiety. One common method involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroindoles.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an acetamide group instead of a cyclobutanecarboxamide group.
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]acetamide: Another similar compound with a different substitution pattern on the indole ring.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclobutanecarboxamide group, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-20-15-7-3-6-14-13(15)8-10-18(14)11-9-17-16(19)12-4-2-5-12/h3,6-8,10,12H,2,4-5,9,11H2,1H3,(H,17,19) |
InChI Key |
DXAGQDOMHGQXHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3CCC3 |
Origin of Product |
United States |
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